molecular formula C16H14FN3O3 B11555656 2-Oxoacetamide, N-(3-fluorophenyl)-2-[N'-(3-methoxybenzylidene)hydrazino]-

2-Oxoacetamide, N-(3-fluorophenyl)-2-[N'-(3-methoxybenzylidene)hydrazino]-

Cat. No.: B11555656
M. Wt: 315.30 g/mol
InChI Key: VGIJCOKMWBHUGW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

  • Dissolve the aldehyde (3-methoxybenzaldehyde) and the hydrazine derivative (3-fluorophenylhydrazine) in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3-{N’-[(E)-(3-fluorophenyl)methylidene]hydrazinecarbonyl}-N,N-diphenylpropanamide

Uniqueness

N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both fluorine and methoxy groups on the aromatic rings. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar hydrazones.

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

N-(3-fluorophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14FN3O3/c1-23-14-7-2-4-11(8-14)10-18-20-16(22)15(21)19-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

VGIJCOKMWBHUGW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.